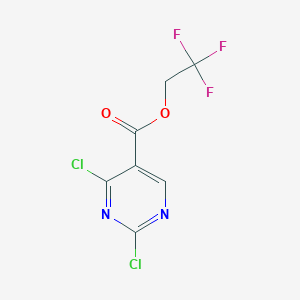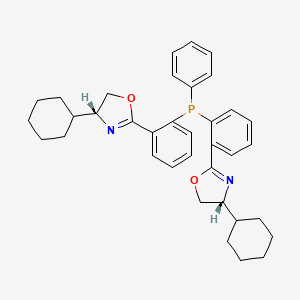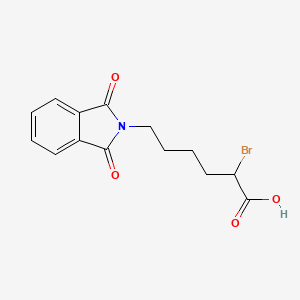
2-Bromo-6-phthalimidohexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-phthalimidohexanoic acid is an organic compound with the molecular formula C14H14BrNO4 It is a derivative of hexanoic acid, featuring a bromine atom at the second position and a phthalimido group at the sixth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-phthalimidohexanoic acid typically involves the bromination of 6-phthalimidohexanoic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the second position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-6-phthalimidohexanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 6-phthalimidohexanoic acid.
Oxidation Reactions: Oxidative conditions can modify the phthalimido group or the hexanoic acid chain.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea can be used in substitution reactions, typically in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Major Products Formed
Substitution: Products include azido- or thio-substituted hexanoic acids.
Reduction: The primary product is 6-phthalimidohexanoic acid.
Oxidation: Products vary depending on the specific oxidizing agent and conditions used.
Aplicaciones Científicas De Investigación
2-Bromo-6-phthalimidohexanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme inhibition and protein modification.
Industry: It may be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-phthalimidohexanoic acid involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the phthalimido group can interact with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and conditions used .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-6-phthalimidocaproic acid
- 2-Bromo-6-phthaloyl caproic acid
- 2-Bromo-6-phthalimidocaproic acid
Uniqueness
2-Bromo-6-phthalimidohexanoic acid is unique due to its specific substitution pattern and the presence of both bromine and phthalimido groups. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various research applications .
Propiedades
Fórmula molecular |
C14H14BrNO4 |
|---|---|
Peso molecular |
340.17 g/mol |
Nombre IUPAC |
2-bromo-6-(1,3-dioxoisoindol-2-yl)hexanoic acid |
InChI |
InChI=1S/C14H14BrNO4/c15-11(14(19)20)7-3-4-8-16-12(17)9-5-1-2-6-10(9)13(16)18/h1-2,5-6,11H,3-4,7-8H2,(H,19,20) |
Clave InChI |
IZPACYFLJIDSKN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCC(C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13666404.png)
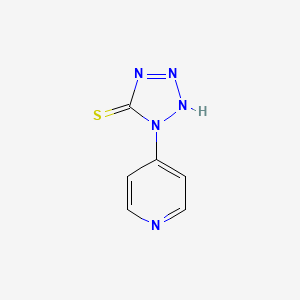

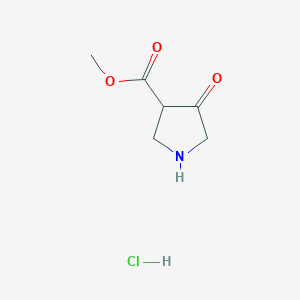
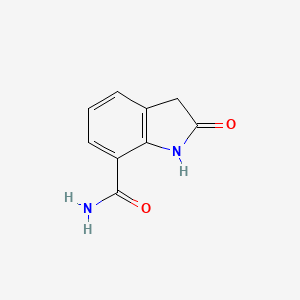


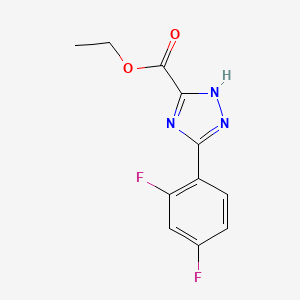
![8-Bromo-1,3,4,5-tetrahydrobenzo[C]oxepin-5-amine](/img/structure/B13666459.png)
![4-Bromo-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13666464.png)
